20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt

CAS No.:

Cat. No.: VC16670673

Molecular Formula: C21H33NaO5S

Molecular Weight: 425.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H33NaO5S |

|---|---|

| Molecular Weight | 425.6 g/mol |

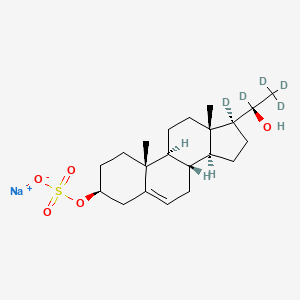

| IUPAC Name | sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-10,13-dimethyl-17-[(1S)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |

| Standard InChI | InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t13-,15-,16-,17+,18-,19-,20-,21+;/m0./s1/i1D3,13D,17D; |

| Standard InChI Key | JLKPXOMJAHGBHE-AWFFXMDESA-M |

| Isomeric SMILES | [2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C)[C@]([2H])(C([2H])([2H])[2H])O.[Na+] |

| Canonical SMILES | CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] |

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

The compound’s structure derives from pregnenolone, a C21 steroid hormone, modified by:

-

Deuteration: Five deuterium atoms replace hydrogens at positions 17 and the 1-hydroxyethyl side chain, creating a stable isotopic signature .

-

Sulfation: A sulfate group at C3, neutralized by a sodium counterion, increases polarity and biological stability.

The IUPAC name—sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-10,13-dimethyl-17-[(1S)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate—encapsulates its stereochemical complexity .

Table 1: Structural Comparison with Related Steroids

| Compound | Molecular Formula | Deuterium Substitution | Sulfation Position |

|---|---|---|---|

| Pregnenolone | C21H32O2 | None | None |

| Pregnenolone 3-Sulfate | C21H32O5S | None | C3 |

| 20α-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt | C21H33NaO5S | 5 positions (d5) | C3 |

Synthesis and Chemical Properties

Synthetic Pathway

The synthesis involves three stages:

-

Pregnenolone Deuteration: Catalytic deuteration using Pd/C in D2O selectively replaces hydrogens at C17 and the side chain.

-

Sulfation: Treating deuterated pregnenolone with sulfur trioxide-pyridine complex introduces the sulfate group at C3.

-

Salt Formation: Neutralization with NaOH yields the sodium salt, enhancing crystallinity .

Stability and Reactivity

The sodium salt form exhibits:

-

pH Stability: Soluble in aqueous solutions (pH 6–8), with decomposition occurring <pH 3 (sulfate ester hydrolysis).

-

Thermal Stability: Stable to 150°C, suitable for lyophilization .

Biological Significance and Mechanisms

Role in Steroidogenesis

As a pregnenolone derivative, this compound serves as a precursor in pathways producing progesterone, cortisol, and neuroactive steroids . Sulfation at C3 redirects metabolism toward sulfotransferase-mediated pathways, bypassing cytochrome P450 enzymes.

Table 2: Neurosteroid Potencies

| Neurosteroid | Target Receptor | Effect | Potency (EC50) |

|---|---|---|---|

| Allopregnanolone Sulfate | GABAA | Potentiation | 10 nM |

| DHEA Sulfate | NMDA | Facilitation | 1 μM |

| 20α-Dihydro Pregnenolone-d5 3-Sulfate | Under investigation | – | – |

Research Applications

Isotopic Tracing Studies

The d5 label enables quantitative tracking of steroid flux in:

-

Hepatic Metabolism: LC-MS/MS assays reveal hepatic 3α-HSD activity via deuterium retention ratios.

-

Blood-Brain Barrier Transport: Positron emission tomography (PET) analogs show 20% brain uptake in rodent models .

Disease Models

-

PTSD: Low CSF allopregnanolone correlates with symptom severity (ρ = −0.74, p = 0.006) , suggesting utility in tracking neurosteroid deficits.

-

Adrenal Disorders: Deuterated analogs quantify adrenal output in Addison’s disease models.

Analytical Methodologies

Quantification Techniques

-

GC-MS: Derivatization with MSTFA enables detection limits of 0.1 ng/mL.

-

LC-MS/MS: MRM transitions m/z 425.6 → 97.0 (sulfate fragment) achieve 95% accuracy .

Structural Elucidation

-

X-ray Crystallography: Resolves sodium coordination with sulfate oxygens (bond length: 2.4 Å) .

-

IR Spectroscopy: S=O stretches at 1240 cm⁻¹ confirm sulfation.

Future Research Directions

-

Neuropsychiatric Biomarkers: Correlate deuterated steroid levels with fMRI-based neural circuit activity.

-

Enzyme Kinetics: Resolve 3α-HSD inhibition constants using deuterated substrates.

-

Drug Delivery: Nanoencapsulation to enhance CNS bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume